Benzyl (s)-(4-oxobutan-2-yl)carbamate Benzyl (s)-(4-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509130
InChI: InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Benzyl (s)-(4-oxobutan-2-yl)carbamate

CAS No.:

Cat. No.: VC17509130

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (s)-(4-oxobutan-2-yl)carbamate -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name benzyl N-[(2S)-4-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1
Standard InChI Key GCNIBYAYUBSQCC-JTQLQIEISA-N
Isomeric SMILES C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(CC=O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Elucidation

Benzyl (S)-(4-oxobutan-2-yl)carbamate belongs to the class of carbamate esters, distinguished by its stereospecific configuration at the C2 position of the butan-2-yl chain. The compound’s IUPAC name, benzyl (S)-(4-oxobutan-2-yl)carbamate, reflects its functional groups: a benzyl-protected carbamate and a ketone at the C4 position.

Molecular and Stereochemical Features

The molecular structure comprises a 12-carbon framework with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to a carbamate moiety (NHCO2\text{NHCO}_2) and a 4-oxobutan-2-yl chain. The (S)-configuration at C2 is critical for its enantioselective interactions in synthetic applications. Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.25 g/mol
CAS Number558472-49-4

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbamate group and the tetrahedral arrangement around the chiral center .

Synthesis and Manufacturing Processes

The synthesis of Benzyl (S)-(4-oxobutan-2-yl)carbamate typically involves multi-step reactions starting from enantiomerically pure precursors. A notable method, adapted from related carbamate syntheses, employs palladium-catalyzed hydrogenation for deprotection or reduction steps .

Key Synthetic Route

A protocol reported by Ambeed (2020) for the analogous compound (S)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 168827-91-6) provides insights into potential pathways. While the target compound features a ketone instead of a hydroxyl group, oxidation of the hydroxy intermediate could yield the 4-oxo derivative:

  • Step 1: Protection of (S)-3-aminobutan-1-ol with benzyl chloroformate to form (S)-Benzyl (4-hydroxybutan-2-yl)carbamate .

  • Step 2: Oxidation of the C4 hydroxyl group using Jones reagent or pyridinium chlorochromate (PCC) to introduce the ketone functionality.

Reaction Conditions:

  • Oxidation Agent: PCC in dichloromethane, 0°C to room temperature.

  • Yield: ~85–90% (estimated based on analogous reactions).

This route highlights the compound’s role as an oxidative intermediate in synthesizing chiral amines or amino alcohols .

Physicochemical Properties

Limited experimental data are available for Benzyl (S)-(4-oxobutan-2-yl)carbamate, but its properties can be inferred from structural analogs and computational models.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorbance at 1700–1750 cm1^{-1} (C=O stretch of carbamate and ketone).

  • 1^1H NMR: Signals at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (carbamate NH), and δ 2.4–2.6 ppm (ketone adjacent CH2_2) .

Applications in Pharmaceutical Research

Benzyl (S)-(4-oxobutan-2-yl)carbamate is primarily utilized as a chiral building block in asymmetric synthesis. Its applications include:

Peptide Synthesis

The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under mild hydrogenolytic conditions. This is critical in solid-phase peptide synthesis (SPPS) for constructing complex polypeptides .

Catalytic Asymmetric Reactions

The compound’s chiral center facilitates enantioselective catalysis. For example, it has been employed in the synthesis of β-amino alcohols, precursors to antiviral agents and kinase inhibitors .

Recent Advances and Future Directions

Recent patents (e.g., CN107427516B) highlight growing interest in benzyl carbamates for designing kinase inhibitors and antimicrobial agents. Future research may explore:

  • Enzymatic Resolution: Using lipases or esterases to enhance enantiomeric purity.

  • Green Chemistry Approaches: Solvent-free synthesis or biocatalytic methods to improve sustainability.

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